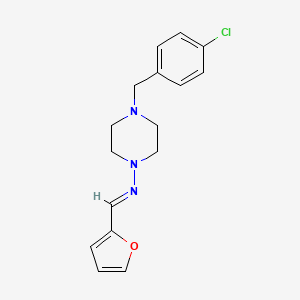

![molecular formula C20H17N5O2 B5518568 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound falls within the realm of organic chemistry, specifically involving heterocyclic compounds that are known for their diverse chemical and biological activities. Oxadiazoles and pyrazoles, core structures within this compound, are notable for their utility in medicinal chemistry and material science due to their remarkable chemical stability and biological relevance.

Synthesis Analysis

The synthesis of compounds related to "N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide" often involves multi-step organic reactions, starting with the formation of the oxadiazole and pyrazole rings followed by their subsequent functionalization. A common approach might involve cyclization reactions, amidation, and the use of coupling agents to assemble the complex structure (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS) to confirm the arrangement of atoms and the presence of functional groups. The molecular geometry, bond lengths, and angles play a crucial role in determining the compound's reactivity and interaction with biological targets (Saeed et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, influenced by the presence of reactive functional groups. Their chemical properties are significantly affected by the oxadiazole and pyrazole moieties, which can act as electron-withdrawing or donating groups, altering the compound's reactivity (Ningaiah et al., 2014).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are determined by the compound's molecular framework. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical entities are crucial for the compound's application in synthesis and drug design. The presence of heteroatoms and conjugated systems within the compound can significantly influence these properties, affecting its interaction with biological systems and its potential as a therapeutic agent (Qi et al., 2015).

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzamide and oxadiazole exhibit significant anticancer activities against a variety of cancer cell lines. For example, a study on substituted benzamides demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021). This suggests that N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide could potentially be explored for its anticancer properties, given the structural similarities.

Antimicrobial and Antitubercular Activities

Compounds bearing oxadiazole and pyrazole moieties have been reported to possess significant antimicrobial and antitubercular activities. For instance, new amide derivatives have shown promising lead molecules against Mycobacterium tuberculosis with low toxicity, indicating their suitability for further drug development (Nayak et al., 2016). This highlights the potential for investigating N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide in antimicrobial and antitubercular applications.

Antioxidant Properties

The antioxidant properties of benzamide and oxadiazole derivatives have also been explored, with some compounds showing excellent antioxidant activity and protection against DNA damage (Bondock et al., 2016). This suggests a potential research application for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide in the study of oxidative stress-related diseases and conditions.

properties

IUPAC Name |

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-20(16-8-6-14(7-9-16)17-10-13-22-24-17)21-12-11-18-23-19(25-27-18)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,26)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRDRFHUYFPHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

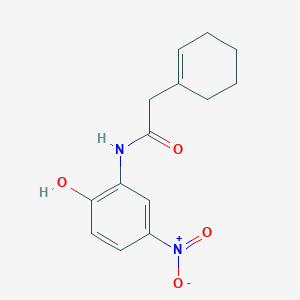

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

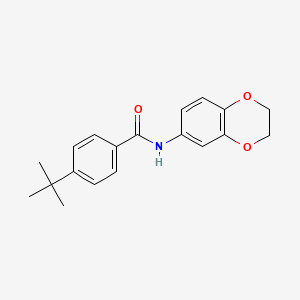

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)

![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)

![7-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methyl-4-quinazolinamine](/img/structure/B5518551.png)

![5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)

![4-[(4-butoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5518569.png)

![N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)

![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)